![molecular formula C9H9N3O2 B13253681 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13253681.png)
6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a but-2-yn-1-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with but-2-yn-1-amine under specific conditions. One common method includes:
Starting Materials: Pyrimidine-4-carboxylic acid and but-2-yn-1-amine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Procedure: The pyrimidine-4-carboxylic acid is first activated using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate, which then reacts with but-2-yn-1-amine to yield the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The but-2-yn-1-yl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the but-2-yn-1-yl group.
Reduction Products: Saturated derivatives of the original compound.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The but-2-yn-1-yl group can form covalent bonds with active site residues, inhibiting enzyme activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
- 2-Amino-6-methylpyrimidine-4-carboxylic acid
- 4-Amino-2-methylpyrimidine-5-carboxylic acid
- 6-Amino-2-methylpyrimidine-4-carboxylic acid
Comparison: 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrimidine derivatives that may lack this functional group, leading to different properties and applications.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-(but-2-ynylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h5-6H,4H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
OJFXKNLCSPRHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=NC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)
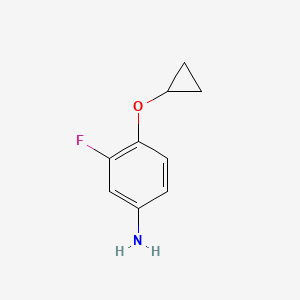
![1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene](/img/structure/B13253632.png)
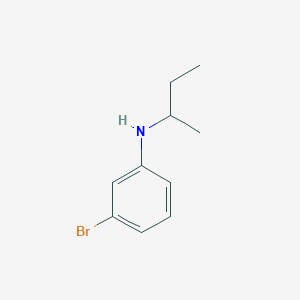
![7-Aminospiro[4.5]decan-8-one](/img/structure/B13253649.png)
![tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate](/img/structure/B13253653.png)
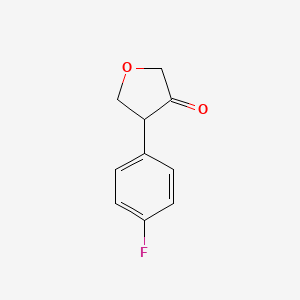
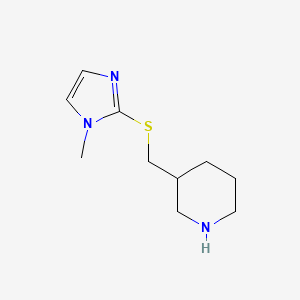
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13253669.png)
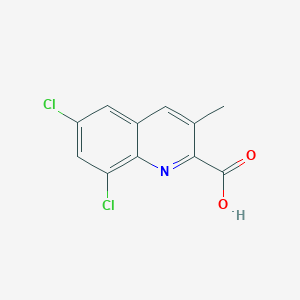
![2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol](/img/structure/B13253674.png)
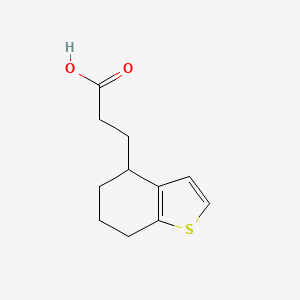
![3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13253678.png)
